molecular formula C17H15Br2N5O4S B105874 Macitentan IMpurity CAS No. 556796-88-4

Macitentan IMpurity

Número de catálogo: B105874
Número CAS: 556796-88-4
Peso molecular: 545.2 g/mol
Clave InChI: YBZPGENLNBOPON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Macitentan IMpurity is a compound known for its potent dual endothelin receptor antagonist properties. It has been studied extensively for its pharmacological effects, particularly in the treatment of pulmonary arterial hypertension .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Macitentan IMpurity typically involves multiple steps starting from the structure of bosentan. . Specific reaction conditions and reagents used in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

Macitentan IMpurity undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Macitentan IMpurity has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mecanismo De Acción

The compound exerts its effects by inhibiting endothelin receptors, specifically ET_A and ET_B receptors. This inhibition leads to vasodilation and reduced blood pressure, making it effective in treating conditions like pulmonary arterial hypertension. The molecular targets and pathways involved include the endothelin signaling pathway, which plays a crucial role in vascular homeostasis .

Comparación Con Compuestos Similares

Actividad Biológica

Macitentan is a dual endothelin receptor antagonist (ERA) primarily used for the treatment of pulmonary arterial hypertension (PAH). Its efficacy stems from its ability to inhibit the actions of endothelin-1 (ET-1), a potent vasoconstrictor implicated in the pathophysiology of PAH. This article focuses on the biological activity of macitentan impurities, particularly their pharmacological effects, safety profiles, and potential implications for clinical use.

Overview of Macitentan and its Impurities

Macitentan is structurally related to other ERAs like bosentan and ambrisentan, but it is distinguished by its higher potency and longer receptor occupancy half-life. The primary impurity associated with macitentan is ACT-132577, which is an active metabolite. Understanding the biological activity of these impurities is crucial as they may influence both efficacy and safety.

Table 1: Comparison of Macitentan and its Impurity ACT-132577

Compound Receptor Affinity (IC50) Half-Life Potency
MacitentanETA: 0.5 nM, ETB: 391 nM17 minutesHigher than bosentan
ACT-132577ETA: 3.4 nM, ETB: 987 nMNot specifiedLower than macitentan

Macitentan functions as an orthosteric competitive antagonist at both endothelin A (ETA) and B (ETB) receptors. Its long half-life allows for sustained receptor occupancy, which contributes to its therapeutic effects in lowering pulmonary vascular resistance (PVR) and improving hemodynamic parameters in patients with PAH.

Case Study: MERIT-1 Trial

The MERIT-1 trial was a pivotal study assessing the efficacy of macitentan in patients with inoperable chronic thromboembolic pulmonary hypertension (CTEPH). In this double-blind, placebo-controlled trial, macitentan significantly reduced PVR compared to placebo:

  • Participants : 80 patients with CTEPH
  • Dosage : 10 mg once daily
  • Results : At week 16, PVR decreased to 73% of baseline in the macitentan group versus 87% in the placebo group (p=0.041) .

Safety Profile

Macitentan's safety profile has been evaluated across various studies. Notably, it has shown a lower incidence of hepatotoxicity compared to other ERAs. In repeat-dose toxicity studies, no significant liver toxicity was observed even at high doses (up to 1500 mg/kg) .

Table 2: Summary of Adverse Events in Clinical Trials

Adverse Event Incidence in Macitentan Group (%) Incidence in Placebo Group (%)
Peripheral edema23%Not specified
Decreased hemoglobin15%Not specified
HepatotoxicityLow incidenceLow incidence

Pharmacokinetics and Drug Interactions

Macitentan is primarily metabolized by hepatic enzymes, with its metabolites exhibiting varying degrees of biological activity. Studies indicate that its impurities may alter pharmacokinetic profiles; for instance, bergapten has been shown to inhibit macitentan metabolism in vitro .

Propiedades

IUPAC Name

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br2N5O4S/c1-29(25,26)24-15-14(11-2-4-12(18)5-3-11)16(23-10-22-15)27-6-7-28-17-20-8-13(19)9-21-17/h2-5,8-10H,6-7H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZPGENLNBOPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.